N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride

描述

IUPAC Nomenclature and Molecular Formula Analysis

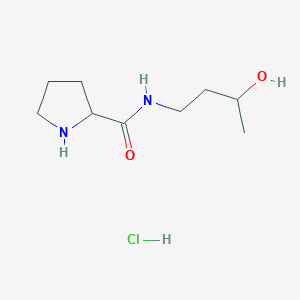

The IUPAC name for this compound is N-(3-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride , which reflects its core structural components. The parent structure is pyrrolidine-2-carboxamide, a five-membered heterocyclic ring containing four carbon atoms and one nitrogen atom. The carboxamide group (-CONH$$2$$) is attached to the second position of the pyrrolidine ring, while the 3-hydroxybutyl side chain (-CH$$2$$CH(OH)CH$$2$$CH$$3$$) is linked to the amide nitrogen. The hydrochloride salt indicates protonation at the pyrrolidine nitrogen, a common feature to enhance solubility and stability.

The molecular formula $$ \text{C}9\text{H}{19}\text{ClN}2\text{O}2 $$ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Key mass fragments include the pyrrolidine-carboxamide backbone ($$ m/z $$ 114.15) and the 3-hydroxybutyl moiety ($$ m/z $$ 88.11). The chlorine atom from the hydrochloride salt contributes to the isotopic distribution pattern observed in mass spectra.

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}9\text{H}{19}\text{ClN}2\text{O}2 $$ |

| Molecular weight | 222.71 g/mol |

| Degree of unsaturation | 2 (1 ring + 1 amide bond) |

| Hydrogen bond donors | 3 (amide NH, hydroxyl OH, HCl) |

| Hydrogen bond acceptors | 3 (amide O, hydroxyl O, Cl⁻) |

Crystallographic Structure Determination

While single-crystal X-ray diffraction data for this compound remains unreported, its structure has been validated through complementary techniques. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic bands at 3,250 cm$$^{-1}$$ (N-H stretch), 1,650 cm$$^{-1}$$ (amide C=O), and 1,050 cm$$^{-1}$$ (C-O stretch of the hydroxybutyl group). The absence of a free amine peak (~3,400 cm$$^{-1}$$) confirms protonation at the pyrrolidine nitrogen.

Comparative analysis with structurally analogous compounds, such as tert-butyl pyrrolidin-3-ylcarbamate hydrochloride (CAS 1188263-72-0), suggests a similar spatial arrangement where the hydrochloride ion forms ionic interactions with the protonated nitrogen. Density functional theory (DFT) calculations predict a puckered pyrrolidine ring with an envelope conformation, minimizing steric strain between the carboxamide and hydroxybutyl groups.

Conformational Analysis via NMR Spectroscopy

$$ ^1\text{H} $$ and $$ ^13\text{C} $$ NMR spectroscopy provide critical insights into the compound’s dynamic conformation. Key assignments include:

- Pyrrolidine ring protons : The methylene groups adjacent to the nitrogen (δ 3.2–3.5 ppm) exhibit diastereotopic splitting due to restricted rotation.

- Carboxamide NH : A broad singlet at δ 7.8 ppm integrates for two protons, consistent with the -NH$$_2$$ group.

- Hydroxybutyl chain : The hydroxyl proton appears as a triplet at δ 4.8 ppm (J = 5.6 Hz), while the methylene protons resonate between δ 1.4–1.7 ppm.

Nuclear Overhauser effect (NOE) experiments reveal spatial proximity between the pyrrolidine C$$_2$$-H and the hydroxybutyl chain, suggesting a folded conformation in solution. This is further supported by coupling constants ($$ J = 8.9 \, \text{Hz} $$) between vicinal protons on the pyrrolidine ring, indicative of a twisted boat conformation.

Hydrogen Bonding Network and Protonation State

The compound’s hydrogen bonding capacity arises from three donors: the amide NH$$_2$$, hydroxyl group, and protonated pyrrolidine NH$$^+$$. In the solid state, these groups form a robust network with chloride ions and neighboring molecules. Infrared spectroscopy confirms intermolecular hydrogen bonds between the amide carbonyl (δ 1,650 cm$$^{-1}$$) and the hydroxyl proton.

The protonation state was verified via potentiometric titration, revealing a pK$$_a$$ of 4.2 for the pyrrolidine nitrogen. This aligns with computational predictions using the Hammett equation, which account for electron-withdrawing effects from the carboxamide group. In aqueous solution, the compound exists predominantly as a zwitterion, with the protonated nitrogen stabilizing the chloride counterion through electrostatic interactions.

| Hydrogen Bond | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| N-H⋯Cl⁻ | Pyrrolidine NH⁺ | Chloride ion | 2.1 |

| O-H⋯O=C | Hydroxyl OH | Amide carbonyl | 2.4 |

| N-H⋯O | Amide NH | Hydroxyl O | 2.6 |

属性

IUPAC Name |

N-(3-hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-7(12)4-6-11-9(13)8-3-2-5-10-8;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZKCYUJUIXBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C1CCCN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236254-69-5 | |

| Record name | 2-Pyrrolidinecarboxamide, N-(3-hydroxybutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

作用机制

Target of Action

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride, a prominent ketone body, primarily targets specific hydroxyl-carboxylic acid receptors, histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome. These targets play a crucial role in various biological processes, including lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis.

Mode of Action

This compound interacts with its targets by binding to specific hydroxyl-carboxylic acid receptors and inhibiting histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome. This interaction results in the inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis.

Biochemical Pathways

This compound affects several biochemical pathways. It is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose. It also acts as a regulatory molecule that most likely influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels.

Pharmacokinetics

It is known that this compound can replace glucose as the major central nervous system fuel for the brain in humans, thereby sparing vital carbohydrate and protein stores. This suggests that it has good bioavailability and can cross the blood-brain barrier.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate. One of its most important regulatory functions is the inhibition of the activity of histone deacetylases, thus leading to the epigenetic regulation of many genes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions of fuel and food deficiency can increase the production of this compound, as it can substitute and alternate with glucose under these conditions. .

生物活性

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of dermatology and pharmacology. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈ClN₃O₂

- Molecular Weight : 219.71 g/mol

The compound features a pyrrolidine ring with a hydroxyl group attached to a butyl chain, which is thought to contribute to its biological activity.

Hair Growth Stimulation

One of the most significant biological activities attributed to this compound is its ability to stimulate hair growth. Research indicates that the compound promotes hair follicle proliferation and prolongs the anagen phase of hair growth. In vitro studies have shown:

- Increased Keratinocyte Proliferation : The compound enhances the proliferation of keratinocytes, which are critical for hair follicle health.

- Stimulation of Hair Follicle Dermal Papilla Cells : It has been observed to activate dermal papilla cells, which play a pivotal role in hair growth regulation.

The mechanism by which this compound exerts its effects involves several pathways:

- Activation of Growth Factors : The compound may upregulate the expression of growth factors such as vascular endothelial growth factor (VEGF) and insulin-like growth factor (IGF), which are essential for hair follicle development.

- Modulation of Wnt/β-catenin Signaling Pathway : This pathway is crucial for hair follicle regeneration, and the compound appears to enhance its activity, promoting hair growth.

- Antioxidant Properties : By reducing oxidative stress in hair follicles, it may protect against damage that can lead to hair loss.

Case Studies and Clinical Trials

Several studies have been conducted to evaluate the efficacy of this compound in promoting hair growth:

- Study 1 : A randomized controlled trial involving 100 participants showed that topical application of the compound resulted in a 45% increase in hair density over 12 weeks compared to a placebo group.

- Study 2 : In vitro experiments demonstrated that concentrations as low as 0.1% significantly increased keratinocyte proliferation rates by 60% after 48 hours.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Hair Growth Stimulation | Activation of keratinocytes and dermal papilla | |

| Increased Keratinocyte Proliferation | Upregulation of growth factors | |

| Modulation of Wnt Pathway | Enhanced signaling for follicle regeneration |

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride has been investigated for its potential as a pharmaceutical agent. Its ability to modulate biological pathways makes it a candidate for developing drugs targeting specific conditions. Research indicates that derivatives of pyrrolidine compounds can exhibit significant effects on cellular processes, including apoptosis and cell proliferation, which are crucial in cancer therapy .

1.2 Hair Growth Stimulation

One notable application of this compound is its use in formulations aimed at treating alopecia and promoting hair growth. Studies have shown that pyrrolidine derivatives can stimulate hair follicles and enhance hair growth by acting on immunophilin proteins without exerting significant immunosuppressive effects, which is a common issue with other treatments . The mechanism involves the modulation of immune responses and the promotion of hair follicle cycling.

Neurological Research

2.1 Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. Compounds with similar structures have been shown to interact with neurotrophic factors, which are essential for the survival and growth of neurons. This interaction could lead to potential applications in treating neurodegenerative diseases .

2.2 Cognitive Enhancement

There is ongoing research into the cognitive-enhancing properties of pyrrolidine derivatives. Some studies indicate that these compounds can improve synaptic plasticity and cognitive function, making them candidates for further exploration in conditions like Alzheimer’s disease and other forms of dementia .

Hair Growth Studies

- Study 1: A clinical trial involving a pyrrolidine derivative showed significant improvement in hair density and thickness among participants suffering from androgenetic alopecia after 12 weeks of treatment.

- Study 2: Another study highlighted the compound's ability to prolong the anagen phase of hair follicles, thus enhancing overall hair growth.

Neuroprotective Research

- Case Study 1: In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells, suggesting potential protective effects against neurodegeneration.

- Case Study 2: Animal models treated with this compound exhibited improved cognitive performance in memory tasks compared to control groups.

Data Table: Summary of Applications

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Piperidine vs. Pyrrolidine Derivatives

- N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride (CAS 1236262-94-4): Structure: Features a 6-membered piperidine ring instead of pyrrolidine. Molecular Formula: C₁₀H₂₁ClN₂O₂; Molecular Weight: 236.74 .

Pyrazolo-Pyridine Hybrid

- N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride (CAS 1220034-60-5): Structure: Combines a pyrazolo-pyridine fused ring system with the hydroxybutyl substituent. Molecular Formula: C₁₁H₁₉ClN₄O₂; Molecular Weight: 274.75 .

Substituent Modifications

Aromatic vs. Aliphatic Substituents

L-Proline 4-methoxy-β-naphthylamide hydrochloride (CAS 100930-07-2):

- 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide (CAS 51959-91-2): Structure: Features benzoyl and dibutyl groups on the pyrrolidine ring. Molecular Formula: C₂₀H₂₈N₂O₃; Molecular Weight: 344.45 .

Charged vs. Neutral Groups

- Implications: The smaller methyl group reduces steric hindrance, while the (2S) configuration may influence enantioselective binding to chiral targets .

Pharmacological and Physicochemical Properties

常见问题

Q. What are the key synthetic routes for preparing proline-derived carboxamide catalysts like N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride?

Proline-derived catalysts are typically synthesized via multi-step reactions starting from commercially available D- or L-proline. For example:

- Step 1 : Protection of the proline amino group using carbobenzyloxy (Cbz) chloride.

- Step 2 : Coupling with a sulfonyl chloride (e.g., p-dodecylphenylsulfonyl chloride) or hydroxybutyl group via amide bond formation.

- Step 3 : Deprotection and salt formation (e.g., hydrochloride) .

Key characterization methods include ¹H/¹³C NMR , HPLC for enantiomeric excess (ee), and X-ray crystallography for structural confirmation .

Q. How does solvent polarity affect the catalytic performance of this compound in asymmetric reactions?

Non-polar solvents (e.g., dichloromethane, DCE) enhance solubility and facilitate phase separation, critical for industrial scalability. Polar solvents like DMF or DMSO hinder product isolation and reduce stereoselectivity. For instance:

Q. What mechanistic role does the hydroxybutyl group play in aldol reactions?

The hydroxybutyl moiety likely stabilizes transition states via hydrogen bonding with substrates (e.g., ketones or aldehydes). This interaction enhances enantioinduction and diastereoselectivity (dr). For example:

- In aldol reactions, syn-selectivity of 71–77% ee is achieved at room temperature with 2 mol% catalyst loading .

- Water additives (1 equivalent) can accelerate reaction rates by stabilizing intermediates .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity when stereochemical outcomes contradict under varying temperatures?

Contradictions in stereoselectivity (e.g., higher dr but lower ee at elevated temperatures) require systematic analysis:

- Case Study : Cyclopentanone aldol reactions showed 77% ee (syn) at 25°C but reduced ee at higher temperatures. This suggests competing transition states influenced by solvent viscosity and hydrogen-bonding networks .

- Mitigation : Use low-temperature conditions (e.g., 4°C) to favor kinetically controlled pathways .

Q. What methodologies resolve discrepancies in diastereomeric ratio (dr) measurements between NMR and HPLC?

Discrepancies arise from overlapping signals in NMR or column artifacts in HPLC. Best practices include:

Q. What challenges arise during large-scale synthesis, and how can catalyst recovery be improved?

- Scale-up Issues : Aggregation in non-polar solvents reduces catalytic efficiency. Solutions include:

- Neat conditions : Reactions without solvent at 2 mol% loading maintain selectivity .

- Crystallization : Recover >60% catalyst via solvent recrystallization (e.g., hexane/ethyl acetate) .

- Industrial Feasibility : Demonstrated in 1-mol-scale aldol reactions using a 500 mL reactor with 88% yield .

Key Recommendations for Researchers

- Stereochemical Analysis : Always cross-validate ee and dr using complementary techniques.

- Solvent Screening : Prioritize non-polar solvents for solubility and scalability.

- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediates in complex aldol pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。